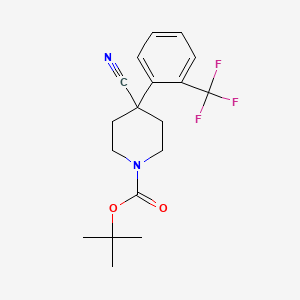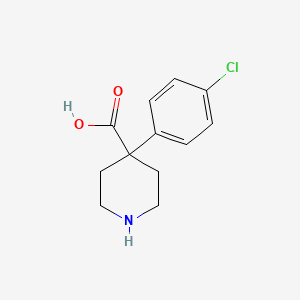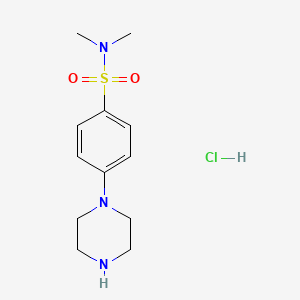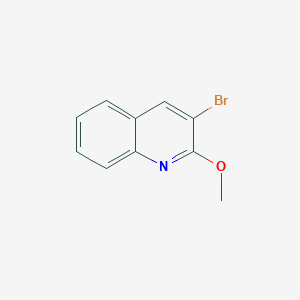
3-Bromo-2-metoxiquinolina
Descripción general
Descripción
3-Bromo-2-methoxyquinoline is a heterocyclic compound with a molecular weight of 238.08 . It is used as a reactant in the preparation of Bedaquiline, a potential drug in the treatment of tuberculosis . It also undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C .
Synthesis Analysis
The synthesis of 3-Bromo-2-methoxyquinoline involves several steps . The process starts with p-bromoaniline reacting with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound, which finally reacts with sodium methoxide to generate 3-Bromo-2-methoxyquinoline .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxyquinoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Quinoline and its analogues have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
3-Bromo-2-methoxyquinoline is a solid at room temperature .Aplicaciones Científicas De Investigación
Química Orgánica Sintética: Desarrollo de Catalizadores
En la química orgánica sintética, 3-Bromo-2-metoxiquinolina sirve como sustrato para el desarrollo de nuevos catalizadores . Estos catalizadores pueden facilitar diversas reacciones orgánicas, incluyendo procesos de acoplamiento y ciclización, que son fundamentales en la creación de moléculas orgánicas complejas.
Química Industrial: Síntesis de Materiales
Este compuesto se utiliza en la síntesis industrial de materiales, particularmente en la creación de diodos orgánicos emisores de luz (OLED) y otros componentes electrónicos . Su capacidad para actuar como un bloque de construcción para sistemas pi-conjugados lo hace valioso para desarrollar materiales con propiedades electrónicas específicas.
Química Verde: Procesos de Reacción Sostenibles
This compound: está involucrado en las prácticas de química verde, donde se utiliza en reacciones que apuntan a procesos químicos más limpios y sostenibles . Esto incluye su uso en reacciones sin solventes, síntesis asistidas por microondas y otras metodologías ecológicas.
Diseño de Fármacos: Desarrollo de Farmacóforos
La parte de quinolina, parte de la estructura de This compound, es un farmacóforo común en el diseño de fármacos . Se incorpora en moléculas que están diseñadas para interactuar con objetivos biológicos específicos, lo que lleva al desarrollo de nuevos agentes terapéuticos con propiedades anticancerígenas, antivirales y antiinflamatorias potenciales.
Actividades Biológicas: Aplicaciones Antimicrobianas y Antifúngicas
Se ha demostrado que los derivados de This compound poseen un amplio espectro de actividades biológicas, incluidos efectos antimicrobianos y antifúngicos . Esto los hace valiosos para futuras investigaciones sobre nuevos tratamientos para infecciones causadas por cepas resistentes de bacterias y hongos.
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-2-methoxyquinoline are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry . .
Biochemical Pathways
Quinoline and its derivatives have been found to have versatile applications in synthetic organic chemistry , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 238.08 , which may influence its bioavailability and pharmacokinetic properties.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIWICHNFHZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672473 | |
| Record name | 3-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222317-29-5 | |
| Record name | 3-Bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222317-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




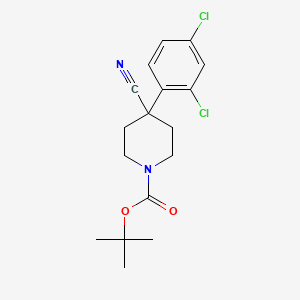
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1502775.png)
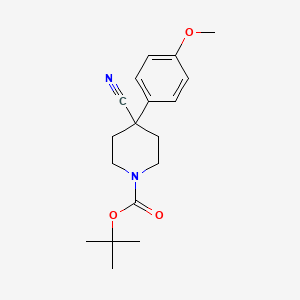
![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)

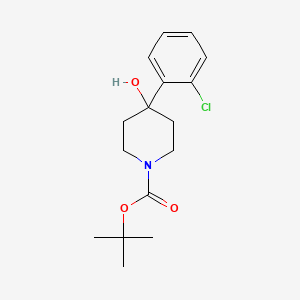
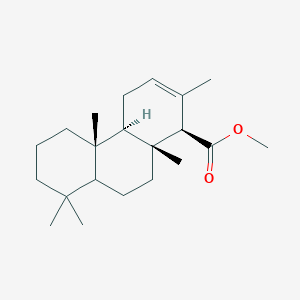
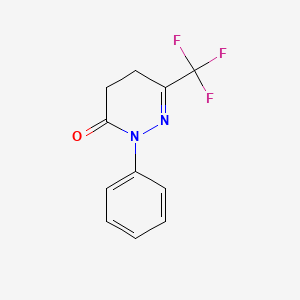
![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)
